molecular formula C5H5BrN2 B118841 2-Amino-5-bromopyridine CAS No. 1072-97-5

2-Amino-5-bromopyridine

Cat. No.: B118841
CAS No.: 1072-97-5
M. Wt: 173.01 g/mol
InChI Key: WGOLHUGPTDEKCF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The structure of 2-Amino-5-bromopyridine allows it to participate in various organic transformations. For instance, the bromine atom in the structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .

Molecular Mechanism

The molecular mechanism of this compound is largely dependent on the specific reactions it is involved in. In palladium-catalyzed coupling reactions, for example, the bromine atom reacts with nucleophiles such as organoboron compounds or alkynes to form coupled products .

Comparison with Similar Compounds

Comparison: 2-Amino-5-bromopyridine is unique due to its specific bromine substitution at the 5-position, which imparts distinct reactivity compared to other halogenated pyridines. For example, 2-Amino-5-iodopyridine may exhibit different reactivity due to the larger size and different electronic properties of the iodine atom . Similarly, 2-Amino-5-chloropyridine may have different reaction conditions and products due to the presence of chlorine instead of bromine .

Properties

IUPAC Name

5-bromopyridin-2-amine
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InChI

InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOLHUGPTDEKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Record name 2-amino-5-bromopyridine
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DSSTOX Substance ID

DTXSID5022144
Record name 2-Amino-5-bromopyridine
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Molecular Weight

173.01 g/mol
Source PubChem
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CAS No.

1072-97-5
Record name 2-Amino-5-bromopyridine
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Record name 2-Amino-5-bromopyridine
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Record name 2-Amino-5-bromopyridine
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Record name 5-bromo-2-pyridylamine
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Record name 2-AMINO-5-BROMOPYRIDINE
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Synthesis routes and methods

Procedure details

According to a method known from a literature [M. Yamanaka et al., Chemical & Pharmaceutical Bulletin (Chem. Pharm. Bull.), 1991, vol. 39, p.1556], the title compound (Intermediate 109, 3.36 g) was obtained from commercially available bromoacetaldehyde-diethyl acetal (4.7 ml, WAKO) and 2-amino-5-bromopyridine (4.32 g, Ald). Mass (LCMS): 197 (M+), retention time: 0.73 minutes (elution condition: B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Amino-5-bromopyridine?

A: this compound has the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A: Researchers frequently employ techniques such as IR, UV–Vis, 1H NMR, and 13C NMR spectroscopy to characterize this compound and its derivatives. [, , , , ]

Q3: Are there any notable structural features of this compound revealed by crystallographic studies?

A: X-ray diffraction analyses reveal that this compound often participates in halogen bonding interactions. For example, in trezimide and tennimide macrocycles, the bromine atom engages in short C–Br⋯OCcarbonyl and C–Br⋯Naromatic halogen bonds, influencing the supramolecular assembly of these structures. []

Q4: Can this compound be used as a building block for synthesizing other compounds?

A: Absolutely. This compound serves as a valuable starting material for constructing a diverse range of compounds. For instance, it acts as a precursor in synthesizing substituted pyridine derivatives through reactions like the one-pot three-component interaction with ylidenecyanoacetamides (or ylidenemalononitriles), malononitrile, and (S)-(-)-1-phenylethylamine. []

Q5: Is the bromine atom in this compound easily substituted?

A: The reactivity of the bromine atom can be influenced by reaction conditions and catalysts. Studies have shown that palladium-catalyzed amination of 2,5-dibromopyridine selectively substitutes the bromine at the 2-position, yielding this compound as the major product. []

Q6: Are there methods for regioselectively functionalizing this compound?

A: Yes, a combination of directed metalation and halogen/magnesium exchange reactions can be employed to achieve regioselective functionalization of this compound at different ring positions. []

Q7: Does this compound have any known biological activity?

A: While this compound itself might not possess potent biological activity, it serves as a crucial building block for synthesizing biologically relevant molecules. One example is its use in preparing pyridine C-nucleoside phosphoramidites, which are valuable tools for investigating the role of cytosine in RNA. []

Q8: Can this compound be incorporated into metal complexes?

A: Yes, it readily coordinates with metal ions. Research demonstrates the synthesis of copper(II) and cobalt(II) complexes using this compound as a ligand. These complexes exhibit interesting spectroscopic and magnetic properties. []

Q9: Are there any potential applications of this compound-containing metal complexes?

A: Palladium complexes incorporating pyridine ligands substituted with this compound have shown promise as potential anti-hepatocellular carcinoma agents against human HepG2 cells. []

Q10: How is computational chemistry used to study this compound?

A: Computational methods, including DFT calculations, are employed to investigate various aspects of this compound, such as predicting the regioselectivity of reactions involving this compound. These calculations can provide insights into the electronic factors governing reactivity. []

Q11: What are the environmental implications of using this compound?

A: While specific data on the environmental impact of this compound might be limited, it's crucial to consider its potential effects and explore strategies for responsible waste management and recycling. Research into biodegradable alternatives could contribute to mitigating any negative environmental impacts. [, ]

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